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This document provides detailed application notes and experimental protocols for the use of

helium in welding and semiconductor manufacturing. The information is intended for

researchers, scientists, and professionals in drug development who may utilize these

fabrication techniques in their work.

Application of Helium in Welding
Helium is a critical shielding gas in various welding processes, prized for its unique physical

properties that enhance weld quality, increase productivity, and enable the joining of

challenging materials. Its primary role is to protect the molten weld pool from atmospheric

contaminants such as oxygen and nitrogen, which can cause defects like porosity and

brittleness.

Key Properties and Their Effects in Welding
Helium's inert nature prevents it from reacting with the molten metal. Its most significant

property in welding is its high thermal conductivity, which is considerably higher than that of

argon, the other common inert shielding gas.[1] This high thermal conductivity leads to several

beneficial effects:

Increased Heat Input: Helium transfers heat more efficiently from the welding arc to the

workpiece, resulting in a hotter and more fluid weld pool.[1]
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Deeper Penetration: The higher heat input allows for deeper penetration into the base metal,

creating stronger and more robust welds. This is particularly advantageous for welding thick

materials.

Faster Welding Speeds: The increased heat and fluidity of the weld pool enable faster travel

speeds, which can significantly improve productivity.[2]

Improved Weld Bead Profile: Helium can produce a wider and more consistent weld bead.

Common Welding Processes Utilizing Helium
Helium is predominantly used in the following arc welding processes, either in its pure form or,

more commonly, mixed with argon:

Gas Tungsten Arc Welding (GTAW or TIG): Often used for high-precision welding of non-

ferrous metals like aluminum, magnesium, and copper alloys.

Gas Metal Arc Welding (GMAW or MIG): Employed for a wide range of materials, including

stainless steel and aluminum.

Data Presentation: Helium in Welding
The selection of shielding gas composition is critical and depends on the material being

welded, its thickness, and the desired weld characteristics.
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Application
Shielding Gas
Composition

Key Welding
Parameters

Expected Outcome

TIG Welding of

Aluminum (6061-T6),

6mm thickness

75% Helium / 25%

Argon

Current: ~180-220 A

(AC); Voltage: ~15-20

V; Gas Flow Rate: 15-

20 L/min

Increased penetration

and faster travel

speed compared to

pure argon; helps

overcome aluminum's

high thermal

conductivity.[2][3][4]

TIG Welding of Thick

Copper
100% Helium

High current and

voltage

Maximizes heat input

to counteract the very

high thermal

conductivity of copper,

enabling effective

welding.

MIG Welding of

Stainless Steel (Short

Circuit Transfer)

90% Helium / 7.5%

Argon / 2.5% CO2

Wire Diameter: 0.035

in.; Wire Speed: 120-

330 ipm; Amps: 60-

150 A; Volts: 16-22 V;

Gas Flow Rate: 20-30

CFH

Produces a desirable

bead contour with

good corrosion

resistance; the high

helium content

provides the

necessary heat for

fluid welds.[5][6]

MIG Welding of

Aluminum (>1/4"

thickness)

50-75% Helium / 50-

25% Argon

Higher current and

voltage settings

Provides deep

penetration and high

welding speeds for

thick sections.[2]

Experimental Protocol: TIG Welding of 6mm 6061-T6
Aluminum
This protocol outlines the procedure for creating a butt weld on 6mm thick 6061-T6 aluminum

plates using a helium-argon shielding gas mixture.
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1.4.1. Materials and Equipment

TIG Welder with AC output and high-frequency start

TIG torch with a gas lens

2% Lanthanated Tungsten Electrode (2.4 mm diameter), ground to a point

6061-T6 aluminum plates (6mm thickness)

ER4043 or ER5356 aluminum filler rod (2.4 mm diameter)

Shielding Gas: 75% Helium / 25% Argon mixture

Gas flow regulator

Stainless steel wire brush

Acetone or other degreasing solvent

Personal Protective Equipment (PPE): welding helmet, gloves, jacket

1.4.2. Procedure

Preparation:

Cut the aluminum plates to the desired dimensions and create a beveled edge (V-groove)

on the joint faces to ensure full penetration.

Thoroughly clean the joint area and the filler rod with a dedicated stainless steel brush to

remove the surface oxide layer.

Degrease the cleaned area with acetone to remove any oils or contaminants.

Welder Setup:

Install the ground tungsten electrode in the TIG torch, ensuring it extends approximately 5-

6 mm beyond the ceramic cup.
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Set the welder to AC output.

Set the amperage to approximately 200 A. This can be adjusted via a foot pedal during

welding.

Set the AC balance to around 70% cleaning (electrode positive).

Connect the shielding gas cylinder and set the flow rate to 15-20 L/min.

Welding:

Position the aluminum plates with a small root gap (approx. 1-2 mm).

Initiate the arc with the high-frequency start.

Establish a molten weld pool on the base metal.

Introduce the filler rod at a low angle to the leading edge of the weld pool.

Proceed with a steady travel speed along the joint, maintaining a consistent arc length.

The higher heat from the helium mixture will allow for a faster travel speed compared to

pure argon.

Ensure the filler rod is always shielded by the gas envelope to prevent contamination.

Post-Weld:

Allow the weld to cool.

Visually inspect the weld for any defects such as cracks, porosity, or lack of fusion.

Clean the weld area with a stainless steel brush.
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3. Welding
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TIG Welding Workflow for 6mm Aluminum Plates.
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Application of Helium in Semiconductor
Manufacturing
In the semiconductor industry, the manufacturing of integrated circuits requires extremely clean

and controlled environments. Helium, due to its inertness, small atomic size, and high thermal

conductivity, is an indispensable gas in several critical fabrication steps. The purity of helium
used in these processes is paramount, often requiring "research grade" purity of 99.9999% (6.0

grade).

Key Roles of Helium in Semiconductor Processes
Cooling/Heat Transfer: Processes like plasma etching and deposition generate significant

heat on the silicon wafer. Helium is used as a heat transfer medium for "backside cooling,"

where it is introduced between the wafer and a cooled chuck to efficiently dissipate heat and

maintain uniform wafer temperature.[7][8] This prevents thermal damage and ensures

process consistency.

Carrier Gas: In processes like Plasma Enhanced Chemical Vapor Deposition (PECVD),

helium can be used as a carrier gas to transport precursor gases to the reaction chamber.

Its inert nature ensures it does not interfere with the chemical reactions.[9][10]

Diluent Gas in Plasma Etching: In plasma etching, helium can be added to the reactive gas

mixture. While it is inert, it can influence the plasma properties and help control the etch rate

and selectivity.[11]

Leak Detection: Due to its small atomic size, helium can penetrate microscopic leaks.

Helium mass spectrometer leak detectors are used to ensure the integrity of the high-

vacuum systems essential for semiconductor manufacturing.[12]

Inert Environment: Helium is used to create stable and inert atmospheres during processes

like lithography to prevent contamination and unwanted reactions.[8]

Data Presentation: Helium in Semiconductor
Manufacturing
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Process Function of Helium
Typical Purity
Grade

Key Process
Parameters

Backside Wafer

Cooling (during

Plasma Etch)

Heat Transfer Medium
5.0 - 6.0 (99.999% -

99.9999%)

Helium Pressure: 2 -

10 Torr

Plasma Enhanced

Chemical Vapor

Deposition (PECVD)

of Silicon Nitride

Carrier/Diluent Gas 6.0 (99.9999%)

Can be used to dilute

SiH4 and NH3

precursors. Flow rates

are process-specific.

[9]

Reactive Ion Etching

(RIE) of SiO2
Diluent Gas 6.0 (99.9999%)

Mixed with

fluorocarbon gases

(e.g., CF4) to control

plasma chemistry.

Vacuum System Leak

Detection
Tracer Gas

4.5 - 5.0 (99.995% -

99.999%)

Detects leaks as small

as 10⁻¹² mbar·l/s.

Experimental Protocol: Plasma Enhanced Chemical
Vapor Deposition (PECVD) of Silicon Nitride
This protocol provides a general procedure for depositing a silicon nitride (SiN) film on a silicon

wafer using a PECVD system where helium is a potential carrier or diluent gas.

2.3.1. Materials and Equipment

PECVD System with a parallel-plate RF electrode

Silicon wafer substrate

Precursor Gases: Silane (SiH4) and Ammonia (NH3)

Carrier/Diluent Gases: Helium (He) and/or Nitrogen (N2) (High Purity, 99.999%+)

Vacuum pump system
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Wafer handling tools

PPE: Cleanroom suit, gloves, safety glasses

2.3.2. Procedure

Substrate Preparation:

Clean the silicon wafer using a standard cleaning procedure (e.g., RCA clean) to remove

any organic and inorganic contaminants.

Load the clean, dry wafer into the PECVD chamber load lock using appropriate wafer

handling tools.

Chamber Preparation and Wafer Loading:

Evacuate the load lock to high vacuum.

Transfer the wafer from the load lock to the process chamber and place it on the substrate

heater/electrode.

Heat the wafer to the desired deposition temperature (e.g., 300-400°C).

Deposition Process:

Evacuate the process chamber to a base pressure typically in the mTorr range.

Introduce the process gases into the chamber at controlled flow rates. For example:

SiH4: 5-50 sccm

NH3: 50-500 sccm

He or N2 (as diluent/carrier): 500-5000 sccm

Allow the chamber pressure to stabilize at the desired process pressure (e.g., 1-5 Torr).

Initiate the plasma by applying RF power to the electrode (e.g., 13.56 MHz, 50-500 W).

The plasma will dissociate the precursor gases.
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The reactive species will then deposit on the wafer surface, forming a silicon nitride film.

Continue the deposition for the time required to achieve the target film thickness.

Process Termination and Wafer Unloading:

Turn off the RF power to extinguish the plasma.

Stop the flow of precursor gases and purge the chamber with an inert gas like helium or

nitrogen.

Allow the wafer to cool down.

Transfer the wafer back to the load lock, vent the load lock to atmospheric pressure, and

remove the wafer.

Post-Deposition Analysis:

Characterize the deposited SiN film for thickness, refractive index, stress, and electrical

properties as required.
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1. Wafer Preparation & Loading

2. Deposition Process

3. Process Termination & Unloading

4. Post-Deposition Analysis
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PECVD of Silicon Nitride Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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